

# Technical Whitepaper: 2-Fluoro-3-methoxybenzamide

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## Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzamide

CAS No.: 198204-64-7

Cat. No.: B3040414

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CAS: 198204-64-7 Formula:  $C_8H_8FNO_2$  Molecular Weight: 169.15 g/mol [1]

## Executive Summary

**2-Fluoro-3-methoxybenzamide** is a specialized fluorinated aromatic building block critical to modern medicinal chemistry.[1] It serves as a high-value pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and other targeted oncological therapies.[1] Its structural uniqueness lies in the ortho-fluorine substitution, which imposes specific conformational constraints and metabolic stability, while the meta-methoxy group acts as a tunable electronic handle. This guide details its structural properties, validated synthetic pathways, and application in fragment-based drug discovery (FBDD).[1]

## Chemical Identity & Structural Analysis[1][2]

### Core Specifications

Property	Specification
CAS Number	198204-64-7
IUPAC Name	2-Fluoro-3-methoxybenzamide
SMILES	<chem>COC1=C(F)C(C(N)=O)=CC=C1</chem>
Molecular Weight	169.15 Da
H-Bond Donors	2 (Amide -NH <sub>2</sub> )
H-Bond Acceptors	3 (Amide C=O, Methoxy O, Fluorine)
Precursor Acid	2-Fluoro-3-methoxybenzoic acid (CAS 137654-20-7)

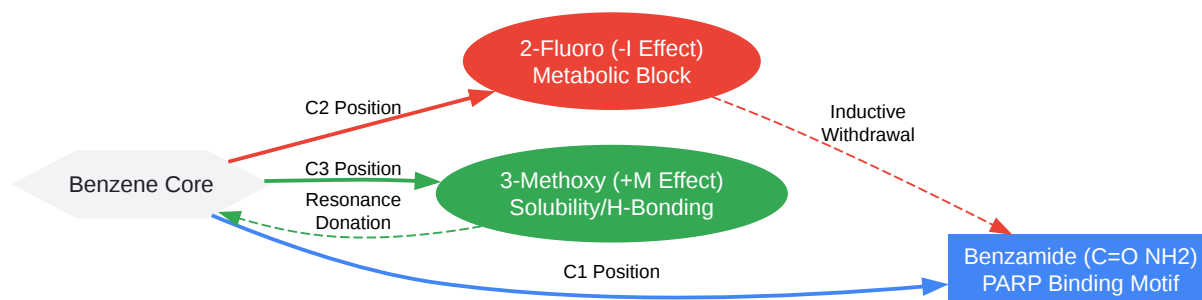
## Structural Electronic Effects

The 2,3-substitution pattern creates a unique electronic environment on the benzamide core, distinct from the more common 4-fluoro analogs.<sup>[1]</sup>

- **Ortho-Fluoro Effect:** The fluorine atom at the C2 position exerts a strong inductive withdrawing effect (-I) on the amide carbonyl carbon, increasing its electrophilicity.<sup>[1]</sup> Sterically, the C2-F atom forces the amide group out of planarity with the benzene ring to a lesser degree than a chloro- substituent, maintaining a balance between solubility and pi-stacking capability.<sup>[1]</sup>
- **Meta-Methoxy Push-Pull:** The methoxy group at C3 acts as a pi-donor (+M), partially counteracting the electron-withdrawing nature of the fluorine.<sup>[1]</sup> This "push-pull" system modulates the pKa of the amide protons, influencing their hydrogen-bonding strength—a critical factor for binding to the Ser90/Gly86 residues in the PARP catalytic pocket.<sup>[1]</sup>

## Structural Visualization

The following diagram illustrates the electronic connectivity and steric interactions within the molecule.



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Caption: Electronic and steric influence of functional groups on the central benzene core.[1]

## Synthetic Pathways[1][7]

The synthesis of **2-Fluoro-3-methoxybenzamide** is most reliably achieved via the activation of its corresponding carboxylic acid.[1] Direct amidation of the ester or nitrile hydrolysis are alternative but less efficient routes due to the steric hindrance of the ortho-fluorine.[1]

### Primary Route: Acid Chloride Activation

This protocol ensures high conversion rates by mitigating the reduced nucleophilicity of the sterically crowded carbonyl.[1]

Reagents:

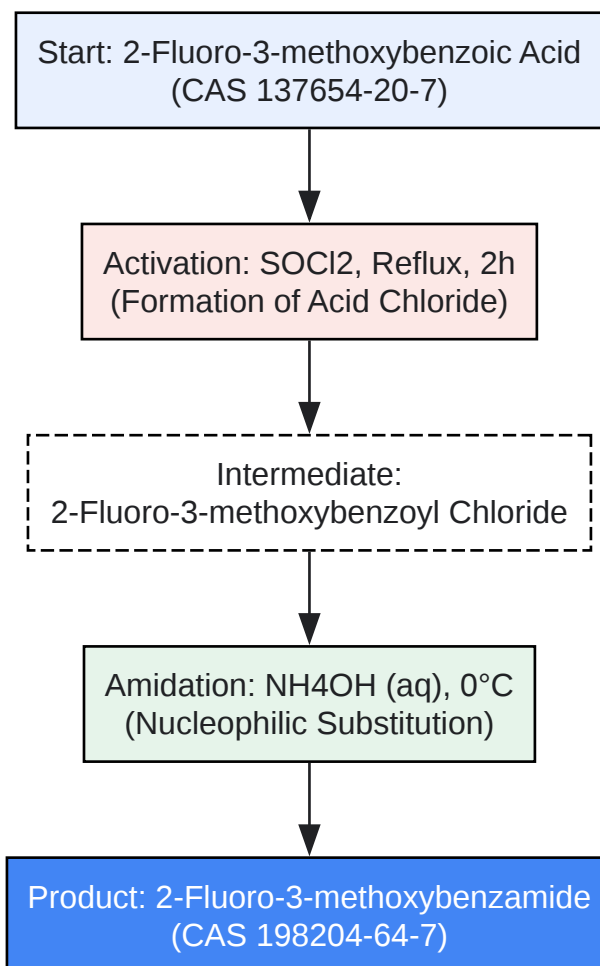
- Precursor: 2-Fluoro-3-methoxybenzoic acid (CAS 137654-20-7).[2][3][4][5]
- Activator: Thionyl Chloride ( $\text{SOCl}_2$ ) or Oxalyl Chloride ( $(\text{COCl})_2$ ).[1]
- Nucleophile: Aqueous Ammonia ( $\text{NH}_4\text{OH}$ ) or Ammonia gas.[1]

Mechanism:

- Activation: The carboxylic acid reacts with  $\text{SOCl}_2$  to form the highly reactive acid chloride intermediate, releasing  $\text{SO}_2$  and  $\text{HCl}$  gas.[1]

- Amidation: The acid chloride undergoes nucleophilic acyl substitution with ammonia.[1] The ortho-fluorine accelerates this step inductively despite the steric bulk.

## Synthetic Workflow Diagram



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Caption: Step-by-step synthetic pathway from the carboxylic acid precursor.

## Experimental Protocols

### Synthesis of 2-Fluoro-3-methoxybenzamide

Note: All procedures must be performed in a fume hood due to the generation of corrosive gases (SO<sub>2</sub>, HCl).[1]

- Activation Step:

- Charge a round-bottom flask with 2-Fluoro-3-methoxybenzoic acid (1.0 eq, 10 mmol) and dry dichloromethane (DCM, 20 mL).
- Add a catalytic amount of DMF (2 drops).[1][6]
- Dropwise add Oxalyl Chloride (1.5 eq, 15 mmol) at 0°C under nitrogen atmosphere.
- Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.
- In-process check: Confirm conversion to acid chloride via TLC (quench aliquot with MeOH to check for methyl ester).
- Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.
- Amidation Step:
  - Redissolve the crude acid chloride residue in dry THF (10 mL).
  - Cool the solution to 0°C.
  - Slowly add Aqueous Ammonia (28%) (5.0 eq) or bubble NH<sub>3</sub> gas through the solution.[1]
  - Stir for 1 hour at 0°C, then warm to room temperature.
- Workup & Purification:
  - Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
  - Wash combined organics with 1M HCl (to remove excess ammonia), saturated NaHCO<sub>3</sub>, and brine.
  - Dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.[1]
  - Recrystallization: Purify the solid using Ethanol/Water or Toluene/Hexane to yield white crystalline needles.[1]

## Characterization Data (Expected)

- $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ):  $\delta$  7.60 (br s, 1H, NH), 7.45 (br s, 1H, NH), 7.20–7.30 (m, 2H, Ar-H), 7.10 (m, 1H, Ar-H), 3.85 (s, 3H, OCH $_3$ ).[1]
- $^{19}\text{F}$  NMR:  $\sim$  -130 ppm (characteristic of ortho-fluorine on benzamide).
- MS (ESI):m/z 170.1 [M+H] $^+$ .

## Medicinal Chemistry Applications

### PARP Inhibition Pharmacophore

The benzamide moiety is the "warhead" for many PARP inhibitors (e.g., Olaparib analogs).[1] It mimics the nicotinamide ribose of NAD $^+$ , the natural substrate of PARP enzymes.[1]

- Binding Mode: The amide oxygen and protons form three critical hydrogen bonds with the backbone of Gly86 and Ser90 in the PARP-1 active site.[1]
- Role of 2-Fluoro: The fluorine atom locks the conformation via electrostatic repulsion with the amide oxygen, pre-organizing the molecule for binding.[1] It also blocks metabolic hydroxylation at the sensitive C2 position.[1]

## Fragment-Based Drug Discovery (FBDD)

**2-Fluoro-3-methoxybenzamide** is an ideal "fragment" for screening libraries:

- Ligand Efficiency: Low molecular weight (<170 Da) allows for high ligand efficiency (LE).
- Vectors for Growth: The methoxy group at C3 can be demethylated to a phenol (C3-OH) for further functionalization (e.g., ether linkage to larger scaffolds) without disrupting the primary binding mode.[1]

## Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
- Storage: Store in a cool, dry place under inert atmosphere. Hygroscopic.
- Disposal: Dispose of as hazardous chemical waste.[1] Do not release into drains.[1]

## References

- PubChem Compound Summary. (2025). **2-Fluoro-3-methoxybenzamide** (CAS 198204-64-7).[1] National Center for Biotechnology Information.[1] [Link](#)
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- Curtin, N. J. (2005).[1] "PARP inhibitors for cancer therapy." [1] Expert Reviews in Molecular Medicine, 7(4), 1-20.[1] (Mechanistic grounding for benzamide pharmacophore).
- BenchChem. (2025).[1] Synthesis of substituted benzoyl chlorides. [Link](#)

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